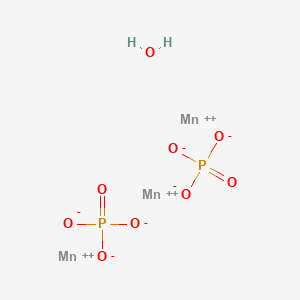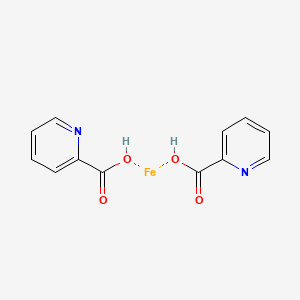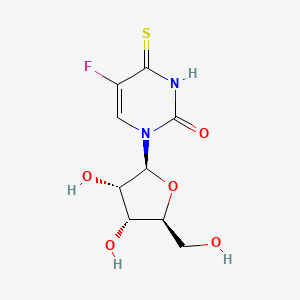
5-FLUORO-4-THIOXO-1-(beta-L-RIBOFURANOSYL)URACIL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-FLUORO-4-THIOXO-1-(beta-L-RIBOFURANOSYL)URACIL: is a synthetic nucleoside analog that has garnered attention in the fields of chemistry and medicine. This compound is characterized by its unique structure, which includes a fluorine atom and a thioxo group attached to a uracil base, linked to a beta-L-ribofuranosyl sugar. Its molecular formula is C9H11FN2O5S .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-FLUORO-4-THIOXO-1-(beta-L-RIBOFURANOSYL)URACIL typically involves the following steps:
Fluorination: Introduction of the fluorine atom into the uracil base.
Thioxo Group Addition: Incorporation of the thioxo group to form the 4-thioxo-uracil derivative.
Glycosylation: Attachment of the beta-L-ribofuranosyl sugar to the modified uracil base.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pH, and the use of specific catalysts to facilitate the reactions.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioxo group.
Reduction: Reduction reactions can target the fluorine atom or the thioxo group.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products:
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Fluorinated uracil derivatives.
Substitution Products: Various substituted uracil derivatives.
Applications De Recherche Scientifique
Chemistry:
- Used as a building block in the synthesis of more complex nucleoside analogs.
- Studied for its unique reactivity and potential as a precursor in organic synthesis.
Biology:
- Investigated for its potential as an antiviral agent due to its structural similarity to natural nucleosides.
Medicine:
- Explored for its anticancer properties, particularly in targeting specific cancer cell pathways.
- Potential use in chemotherapy as a cytotoxic agent.
Industry:
Mécanisme D'action
The mechanism of action of 5-FLUORO-4-THIOXO-1-(beta-L-RIBOFURANOSYL)URACIL involves its incorporation into DNA and RNA, leading to the disruption of nucleic acid synthesis. This compound inhibits the enzyme thymidylate synthase, which is crucial for DNA replication. By blocking this enzyme, the compound prevents the synthesis of thymidine, a necessary component of DNA, thereby inhibiting cell division and inducing cell death .
Comparaison Avec Des Composés Similaires
5-Fluorouracil: Another fluorinated pyrimidine analog used in cancer treatment.
4-Thiouridine: A thioxo-substituted nucleoside with antiviral properties.
Beta-L-Ribofuranosyluracil: A nucleoside analog without the fluorine and thioxo modifications.
Uniqueness:
- The combination of the fluorine atom and the thioxo group in 5-FLUORO-4-THIOXO-1-(beta-L-RIBOFURANOSYL)URACIL provides unique chemical properties that enhance its reactivity and potential therapeutic applications.
- Its ability to inhibit thymidylate synthase distinguishes it from other nucleoside analogs, making it a valuable compound in cancer research and treatment .
Propriétés
Formule moléculaire |
C9H11FN2O5S |
|---|---|
Poids moléculaire |
278.26 g/mol |
Nom IUPAC |
1-[(2S,3S,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoro-4-sulfanylidenepyrimidin-2-one |
InChI |
InChI=1S/C9H11FN2O5S/c10-3-1-12(9(16)11-7(3)18)8-6(15)5(14)4(2-13)17-8/h1,4-6,8,13-15H,2H2,(H,11,16,18)/t4-,5-,6-,8-/m0/s1 |
Clé InChI |
WYQCVEGKYDIJJY-TYQACLPBSA-N |
SMILES isomérique |
C1=C(C(=S)NC(=O)N1[C@@H]2[C@H]([C@H]([C@@H](O2)CO)O)O)F |
SMILES canonique |
C1=C(C(=S)NC(=O)N1C2C(C(C(O2)CO)O)O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![25,27-Dimethoxy-26-(n-trifluoroacetyl)carbamoyloxy-p-tert-butylcalix[4]arene](/img/structure/B13827000.png)
![methyl 2-[(1R,2R,3S,4R,8R,9S,10R,13R,15R)-2,4-diacetyloxy-13-(furan-3-yl)-4,8,10,12-tetramethyl-7-oxo-16-oxatetracyclo[8.6.0.03,8.011,15]hexadeca-5,11-dien-9-yl]acetate](/img/structure/B13827003.png)



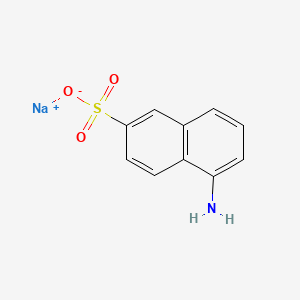




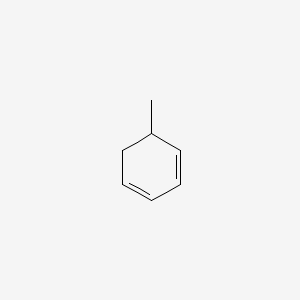
![3-[3-[(1S,5S,6R,7S,9S)-5,9-dimethyl-4-oxo-8-oxatetracyclo[7.2.1.17,10.01,6]tridec-2-en-5-yl]propanoylamino]-2,4-dihydroxybenzoic acid](/img/structure/B13827069.png)
